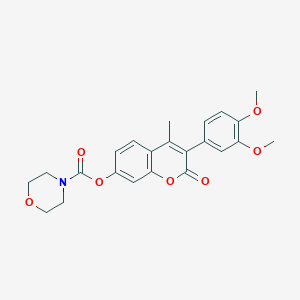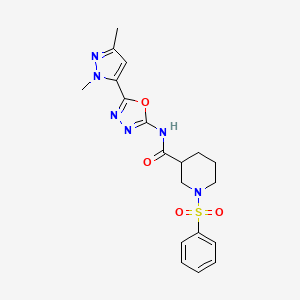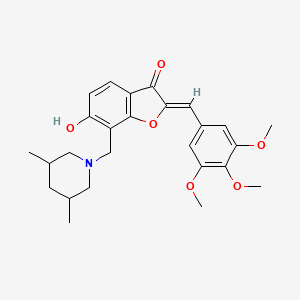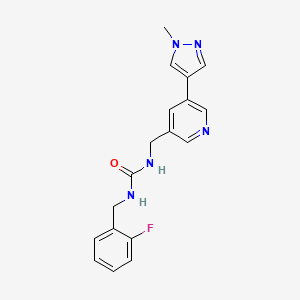
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate, also known as DMCM, is a synthetic compound that belongs to the class of benzodiazepines. DMCM has been widely studied for its potential use as a research tool in neuroscience and pharmacology.
Scientific Research Applications
Metabolic Pathway Analysis
The compound has been subject to in vitro and in vivo metabolic pathway analysis in rats. The study, which aimed to identify the metabolic routes of HM-30181, a new P-glycoprotein inhibitor structurally related to the compound , found that metabolism involves O-demethylation, hydrolysis of the amide group, and hydroxylation, among other processes. Metabolites were detected in feces and urine samples after intravenous administration in rats, highlighting the body's metabolic responses to such compounds (Paek et al., 2006).
Synthesis of Oxa-Phosphaphenanthrenes and Benzochromene Derivatives
Research into reactions involving compounds similar to 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has led to the synthesis of oxa-phosphaphenanthrene and benzochromene derivatives. These chemical reactions have significant implications for the development of new materials and chemicals with potential applications in various fields, including material science and pharmaceuticals (Yavari et al., 2003).
Applications in Peptidomimetic Chemistry
The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from related compounds showcases its utility in peptidomimetic chemistry. This highlights the potential application of this compound in the synthesis of complex molecules for pharmaceutical research, demonstrating the compound's relevance in the development of therapeutic agents (Sladojevich et al., 2007).
Fluorescent Probe for Hypoxic Cells
The development of a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase activity in cells, utilizing structures related to this compound, underscores its potential biomedical research applications. This includes imaging of disease-relevant hypoxia, emphasizing the role such compounds can play in advancing diagnostic techniques (Feng et al., 2016).
Antihypoxic Activity
The targeted synthesis of N-R-amides derived from a methyl ester related to this compound has shown significant antihypoxic effects. This suggests the potential of such compounds in the development of new treatments for conditions associated with hypoxia, highlighting their importance in pharmaceutical research (Ukrainets et al., 2014).
properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-14-17-6-5-16(30-23(26)24-8-10-29-11-9-24)13-19(17)31-22(25)21(14)15-4-7-18(27-2)20(12-15)28-3/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKXZDUHNXGHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B2867720.png)
![N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine](/img/structure/B2867723.png)





![methyl 2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2867734.png)
![2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2867735.png)


![1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B2867739.png)
